molecular formula C8H17ClN2O2 B1168897 (2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate CAS No. 123333-93-7

(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate

Cat. No.: B1168897
CAS No.: 123333-93-7
M. Wt: 208.68 g/mol
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Description

(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate is a hydrazine derivative with the molecular formula C8H13ClN2·2H2O. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role in the synthesis of neurotrophic drugs and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate can be synthesized through the reaction of 2,4-dimethylphenylhydrazine with hydrochloric acid. The reaction typically involves dissolving 2,4-dimethylphenylhydrazine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature, and the product is obtained by crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial production .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate involves its ability to form hydrazone and azo linkages. These linkages can interact with various molecular targets, such as enzymes and receptors, modulating their activity. In the case of neurotrophic drugs like J147, the compound interacts with pathways involved in neuroprotection and cognitive enhancement .

Comparison with Similar Compounds

Similar Compounds

  • Phenylhydrazine hydrochloride
  • 4-Methoxyphenylhydrazine hydrochloride
  • 3,4-Dimethylphenylhydrazine hydrochloride

Uniqueness

(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in the synthesis of neurotrophic drugs and other bioactive molecules .

Properties

IUPAC Name

(2,4-dimethylphenyl)hydrazine;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH.2H2O/c1-6-3-4-8(10-9)7(2)5-6;;;/h3-5,10H,9H2,1-2H3;1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZKEBPMNNQAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN)C.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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